1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one
CAS No.: 1097095-35-6
Cat. No.: VC3193612
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one - 1097095-35-6](/images/no_structure.jpg)
Specification
CAS No. | 1097095-35-6 |
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Molecular Formula | C12H9ClN4O |
Molecular Weight | 260.68 g/mol |
IUPAC Name | 1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |
Standard InChI Key | FGNFLLALMJCHAE-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Canonical SMILES | CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one features a bicyclic heterocyclic core structure consisting of fused pyrazole and pyrimidine rings. The compound contains several key structural components:
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A pyrazolo[3,4-d]pyrimidine core scaffold
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A 3-chlorophenyl substituent at position 1
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A methyl group at position 6
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A ketone functionality at position 4
This structural arrangement resembles the purine nucleoside base, making it a bioisostere with potential for interactions with various biological targets . The presence of the chlorophenyl group contributes to its lipophilicity and may enhance its binding affinity to specific protein targets, while the methyl substituent at position 6 can influence its electronic properties and metabolic stability.
Physical Properties
The physical properties of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one can be inferred from similar compounds within the pyrazolo[3,4-d]pyrimidine family. These compounds typically exist as crystalline solids with moderate to high melting points due to their heterocyclic structure and potential for intermolecular hydrogen bonding. The presence of both hydrophobic (chlorophenyl and methyl) and hydrophilic (pyrimidine nitrogen atoms and carbonyl) groups contributes to its amphiphilic character, influencing its solubility profile in various solvents.
Chemical Reactivity
The reactivity of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is predominantly determined by its heterocyclic framework and functional groups. The pyrimidine ring generally exhibits electrophilic character at positions 2 and 4, while the pyrazole ring typically demonstrates nucleophilic properties. The carbonyl group at position 4 can participate in nucleophilic addition reactions, while the N-H at position 5 can serve as a hydrogen bond donor and participate in substitution reactions .
Synthetic Methodologies
General Synthetic Approaches
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multistep procedures. For compounds similar to 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one, several synthetic routes have been documented.
One common approach involves the cyclization of appropriate precursors under controlled conditions. This method typically starts with the formation of a pyrazole intermediate, followed by construction of the pyrimidine ring . The synthesis of related compounds often begins with 5-amino-1H-pyrazole-4-carbonitriles or 5-amino-1H-pyrazole-4-carboxamides as key intermediates .
Specific Synthetic Routes
A synthetic pathway for similar pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with chloroacetyl chloride to form pyrimidinones, which can be further modified through reactions with phosphoryl chloride (POCl₃) . This approach could be adapted for the synthesis of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one by using appropriate starting materials with the 3-chlorophenyl substituent.
Another synthetic route, reported for analogous compounds, involves the preparation of 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide derivatives. This method could potentially be modified for the synthesis of the target compound by incorporating the 3-chlorophenyl substituent at position 1 .
Green Chemistry Approaches
Recent advances in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have focused on green chemistry principles to enhance efficiency and reduce environmental impact. These approaches include:
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Ultrasonic-assisted synthesis
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Microwave-assisted reactions
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Use of environmentally friendly solvents
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Continuous flow reactors for industrial production
These methods have been successfully applied to the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and could potentially be adapted for the synthesis of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one .
Biological Activities and Therapeutic Applications
Overview of Pharmacological Properties
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities, many of which may be applicable to 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one based on structural similarities. These compounds are known for their:
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Anti-inflammatory properties
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Anticancer activities
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Enzyme inhibitory effects
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Antimicrobial properties
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Central nervous system modulating effects
The specific substitution pattern in 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one, particularly the presence of the 3-chlorophenyl group at position 1, may confer unique biological properties compared to other derivatives in this class .
Enzyme Inhibition
Many pyrazolo[3,4-d]pyrimidine derivatives function as enzyme inhibitors, particularly targeting kinases and cyclooxygenases (COX). Related compounds have demonstrated selective inhibition of COX-2 over COX-1, suggesting potential anti-inflammatory applications with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Table 1. Cyclooxygenase Inhibition Profile of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | COX-1 Inhibition (IC₅₀, μM) | COX-2 Inhibition (IC₅₀, μM) | Selectivity Index (COX-1/COX-2) |
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Pyrazolo[3,4-d]pyrimidine derivatives with aminopyrazolyl moiety | >10 | 0.5-3.0 | >3.3 |
Acetohyrdrazide derivatives | >15 | 1.0-5.0 | >3.0 |
Celecoxib (reference) | 7.6 | 0.87 | 8.7 |
Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising activity as protein kinase inhibitors, including epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, suggesting potential applications in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives are well-documented. Compounds structurally similar to 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one have shown significant edema inhibition in animal models, with some derivatives exhibiting inhibition percentages between 34-68% . These anti-inflammatory effects are primarily attributed to their ability to inhibit COX-2, which is responsible for the production of pro-inflammatory prostaglandins.
Structure-Activity Relationships
Key Structural Features
The biological activity of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is influenced by several structural features:
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The pyrazolo[3,4-d]pyrimidine core: Serves as a bioisostere of purine nucleosides, facilitating interactions with various biological targets
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The 3-chlorophenyl substituent at position 1: Enhances lipophilicity and may improve binding to hydrophobic pockets in target proteins
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The methyl group at position 6: Affects electronic properties and metabolic stability
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The carbonyl group at position 4: Acts as a hydrogen bond acceptor, facilitating interactions with target proteins
Understanding these structure-activity relationships is crucial for the rational design and optimization of pyrazolo[3,4-d]pyrimidine derivatives with enhanced biological activities and improved pharmacokinetic properties .
Effect of Substitution Patterns
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents. Research on related compounds has revealed several important trends:
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Substitution at position 1: Aryl substituents, particularly those with electron-withdrawing groups (such as the 3-chlorophenyl in the target compound), often enhance binding affinity to target proteins and improve biological activity
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Substitution at position 6: Alkyl groups, such as the methyl in the target compound, can influence lipophilicity and metabolic stability
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Modification at position 4: The carbonyl group is often essential for hydrogen bonding interactions with target proteins
These structure-activity relationships provide valuable insights for the rational design and optimization of pyrazolo[3,4-d]pyrimidine derivatives with enhanced biological activities .
Comparison with Related Compounds
Table 2. Structural Features and Activities of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | R¹ Group | R² Group | Position 4 | Key Biological Activity |
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1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one | 3-Chlorophenyl | Methyl | Carbonyl | Potential enzyme inhibition |
5-(3-Chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | Phenyl | Methyl | Carbonyl | Diverse biological activities |
Pyrazolo[3,4-d]pyrimidine with aminopyrazolyl moiety | Phenyl | Variable | Modified | COX-2 inhibition |
C8-pyrazol-1-yl pyrido[3,4-d]pyrimidin-4(3H)-one derivatives | Variable | Variable | Carbonyl | KDM inhibition |
This comparison highlights the importance of specific structural features for particular biological activities and provides a framework for understanding the potential applications of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one based on its structural characteristics .
Research Applications and Future Directions
Current Research Involving Pyrazolo[3,4-d]pyrimidine Derivatives
Research on pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one, is currently focused on several areas:
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Development of selective COX-2 inhibitors with reduced gastrointestinal side effects
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Exploration of anticancer activities, particularly targeting protein kinases and epigenetic regulators
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Investigation of antimicrobial properties against resistant strains
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Evaluation of central nervous system modulating effects
These research directions highlight the versatility and therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in addressing various medical challenges .
Challenges and Opportunities
Despite the promising biological activities of pyrazolo[3,4-d]pyrimidine derivatives, several challenges remain in their development as therapeutic agents:
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Optimization of pharmacokinetic properties, including solubility, bioavailability, and metabolic stability
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Enhancement of selectivity for specific biological targets to minimize off-target effects
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Development of efficient and environmentally friendly synthetic methods for large-scale production
Addressing these challenges presents opportunities for interdisciplinary research, combining synthetic organic chemistry, medicinal chemistry, molecular modeling, and biological evaluation to develop optimized pyrazolo[3,4-d]pyrimidine derivatives with enhanced therapeutic potential .
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